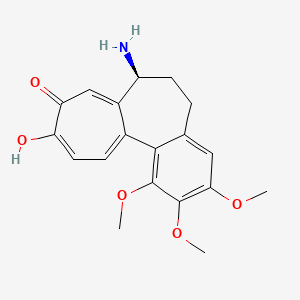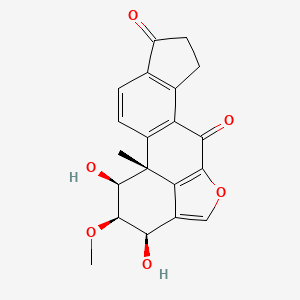
Trimethylcolchicinsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Trimethylcolchicinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorstufe bei der Synthese verschiedener chemischer Verbindungen und als Reagenz in der organischen Synthese verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, insbesondere seine Fähigkeit, die Mikrotubuli-Polymerisation zu hemmen.
Medizin: Wird auf sein Potenzial als Antitumormittel untersucht, da es die Zellteilung stören kann.
Industrie: Wird bei der Entwicklung von Radiopharmazeutika für die Tumordiagnostik und -therapie eingesetzt.
5. Wirkmechanismus
This compound übt ihre Wirkungen hauptsächlich durch die Bindung an Tubulin aus, einem Protein, das ein Schlüsselbestandteil von Mikrotubuli ist. Durch die Hemmung der Tubulinpolymerisation stört es die Bildung von Mikrotubuli, die für die Zellteilung unerlässlich sind. Dieser Mechanismus ähnelt dem von Colchicin, jedoch mit einem höheren therapeutischen Index, wodurch es weniger toxisch ist .
Ähnliche Verbindungen:
Colchicin: Die Ausgangssubstanz, aus der this compound gewonnen wird. Es hat ähnliche Antitumor-Eigenschaften, jedoch eine höhere Toxizität.
Demecolcin: Ein weiteres Colchicin-Derivat mit ähnlicher biologischer Aktivität.
Purpurogallin: Ein Tropolon-Derivat mit schützenden Wirkungen gegen DNA-Schäden.
Einzigartigkeit: this compound ist einzigartig aufgrund ihrer reduzierten Toxizität und ihres höheren therapeutischen Index im Vergleich zu Colchicin. Dies macht es zu einer praktikableren Option für therapeutische Anwendungen, insbesondere in der Onkologie .
Wirkmechanismus
Trimethylcolchicinic acid exerts its effects primarily by binding to tubulin, a protein that is a key component of microtubules. By inhibiting tubulin polymerization, it disrupts the formation of microtubules, which are essential for cell division. This mechanism is similar to that of colchicine but with a higher therapeutic index, making it less toxic .
Similar Compounds:
Colchicine: The parent compound from which trimethylcolchicinic acid is derived. It has similar antitumor properties but higher toxicity.
Demecolcine: Another colchicine derivative with similar biological activity.
Purpurogallin: A tropolone derivative with protective effects against DNA damage.
Uniqueness: Trimethylcolchicinic acid is unique due to its reduced toxicity and higher therapeutic index compared to colchicine. This makes it a more viable option for therapeutic applications, particularly in oncology .
Safety and Hazards
Trimethylcolchicinic acid should be handled with care. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Biochemische Analyse
Biochemical Properties
Trimethylcolchicinic acid interacts with tubulin, a globular protein, inhibiting its polymerization into microtubules . This interaction disrupts the structure of the microtubules, preventing cell division . The compound’s ability to bind to tubulin and inhibit its polymerization is a key aspect of its biochemical properties .
Cellular Effects
Trimethylcolchicinic acid has been shown to have effects on various types of cells. For instance, it has been found to decrease liver fibrosis and cholestasis induced by prolonged biliary obstruction in rats . It also has been reported to suppress acid production by human leukocytes during phagocytosis in vitro .
Molecular Mechanism
The molecular mechanism of action of Trimethylcolchicinic acid involves its binding to tubulin, inhibiting its polymerization into microtubules . This prevents cell division, which is a crucial step in the growth and proliferation of cells . It’s worth noting that Trimethylcolchicinic acid has been shown to have no antimitotic effect in the concentration tested .
Temporal Effects in Laboratory Settings
It has been suggested that Trimethylcolchicinic acid may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with tubulin, it may be involved in pathways related to cell division and growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylcolchicinic acid is synthesized from colchicine. The synthesis involves heating colchicine with concentrated sulfuric acid at 100°C for several hours, followed by neutralization with sodium carbonate . This process results in the formation of trimethylcolchicinic acid.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Trimethylcolchicinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat erleichtert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nukleophile wie Amine oder Thiole unter milden Bedingungen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole erzeugen kann .
Eigenschaften
IUPAC Name |
(7S)-7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-23-16-8-10-4-6-13(20)12-9-15(22)14(21)7-5-11(12)17(10)19(25-3)18(16)24-2/h5,7-9,13H,4,6,20H2,1-3H3,(H,21,22)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVWPZRYDQROLU-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)O)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031742 | |
| Record name | (S)-7-Amino-6,7-dihydro-10-hydroxy-1,2,3-trimethoxybenzo(a)heptalen-9(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3482-37-9 | |
| Record name | Trimethylcolchicinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3482-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylcolchicinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-7-Amino-6,7-dihydro-10-hydroxy-1,2,3-trimethoxybenzo(a)heptalen-9(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-7-amino-6,7-dihydro-10-hydroxy-1,2,3-trimethoxybenzo[a]heptalen-9(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLCOLCHICINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333BVY614O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1683575.png)

![4-{2-[(2-Chloro-4-Fluorophenyl)amino]-5-Methylpyrimidin-4-Yl}-N-[(1s)-1-(3-Chlorophenyl)-2-Hydroxyethyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B1683579.png)

![(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B1683582.png)




